molecular formula C20H17KN4O5S B12778294 Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt CAS No. 74411-34-0

Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt

Cat. No.: B12778294
CAS No.: 74411-34-0
M. Wt: 464.5 g/mol
InChI Key: HTOHGBIKBXSTMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two p-aminobenzoyl groups attached to a benzenesulfonic acid core, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt typically involves a multi-step process. One common method includes the sulfonation of benzene to form benzenesulfonic acid, followed by the introduction of p-aminobenzoyl groups through a series of condensation reactions. The final step involves the neutralization of the sulfonic acid groups with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds.

Scientific Research Applications

Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme kinetics and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. The p-aminobenzoyl groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler compound with a single sulfonic acid group.

    p-Toluenesulfonic acid: Similar structure but with a methyl group instead of the p-aminobenzoyl groups.

    Sodium benzenesulfonate: Similar structure but with sodium as the counterion.

Uniqueness

Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt is unique due to its dual p-aminobenzoyl groups, which provide additional sites for interaction with biological molecules. This makes it more versatile in its applications compared to simpler sulfonic acid derivatives.

Properties

CAS No.

74411-34-0

Molecular Formula

C20H17KN4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

potassium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate

InChI

InChI=1S/C20H18N4O5S.K/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1

InChI Key

HTOHGBIKBXSTMU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.